N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-26(24,15-1-2-17-14(11-15)5-10-25-17)22-12-16-18(21-9-8-20-16)13-3-6-19-7-4-13/h1-4,6-9,11,22H,5,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEYWGXQZJDBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzofuran moiety linked to a sulfonamide group and a pyridine-pyrazine unit, contributing to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies indicated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal human cells .
- Immunosuppressive Effects : Related compounds have been noted for their immunosuppressive activities, indicating potential use in autoimmune diseases and transplant medicine .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The sulfonamide group may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.
Case Study 1: Antitubercular Activity
A series of derivatives based on this compound were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among them, derivatives showed IC50 values between 1.35 μM and 2.18 μM, showcasing their potential as effective anti-tubercular agents .
Case Study 2: Cytotoxicity Assessment
In a study assessing cytotoxicity on HEK-293 human embryonic kidney cells, several derivatives exhibited low toxicity levels, indicating their safety profile for further development in therapeutic applications .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Analogues
Benzenesulfonamide-Pyrazoline Derivatives (Compounds 1–9)
- Core Structure : Benzenesulfonamide with pyrazoline substituents .
- Key Features : These compounds (e.g., 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides) exhibit carbonic anhydrase inhibition and cytotoxicity, attributed to the sulfonamide group and pyrazoline’s ability to chelate metal ions.
- Comparison : The target compound replaces pyrazoline with a dihydrobenzofuran core, which may improve metabolic stability and reduce cytotoxicity. The pyrazine-pyridinyl group could offer stronger π-π stacking interactions compared to aryl-pyrazoline substituents.
OCM-31 to OCM-34 Oxazole-Carboxamide Derivatives
- Core Structure : Oxazole-carboxamide with pyrazine or pyridine propyl chains .
- Key Features : These compounds (e.g., OCM-31, OCM-32) inhibit GSK-3β with >95% HPLC purity. The pyrazin-2-yl propyl group contributes to kinase selectivity.
- The pyridin-4-yl group may enhance solubility compared to pyrazin-2-yl propyl chains.
Thiophene-Substituted Analog ()
- Structure : N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide .
- Key Features : Structurally identical to the target compound except for the substitution of pyridin-4-yl with thiophen-2-yl.
- Comparison : Thiophene’s lower electronegativity compared to pyridine may reduce binding affinity for targets requiring polar interactions. However, thiophene’s lipophilicity could enhance membrane permeability.
Patent Chromen-Pyrazolo[3,4-d]pyrimidinyl Sulfonamide ()
- Core Structure: Benzenesulfonamide fused to pyrazolo[3,4-d]pyrimidine and chromenone .
- Comparison : The target compound’s simpler dihydrobenzofuran core likely improves synthetic accessibility and pharmacokinetics compared to this multi-fused-ring system.
Comparative Data Table
Key Research Findings and Inferences
Sulfonamide Role : The sulfonamide group in all analogs is critical for enzyme inhibition (e.g., carbonic anhydrase, GSK-3β) via zinc coordination or hydrogen bonding .
Heteroaromatic Impact: Pyridin-4-yl (target) vs. thiophen-2-yl (): Pyridine’s nitrogen may engage in stronger hydrogen bonding, favoring targets like kinases . Pyrazine vs.
Core Structure :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
